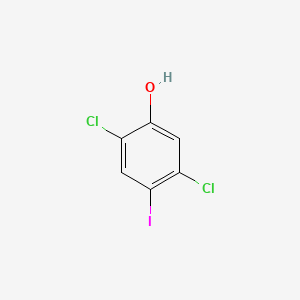
2,5-Dichloro-4-iodophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dichloro-4-iodophenol is a useful research compound. Its molecular formula is C6H3Cl2IO and its molecular weight is 288.89 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Enzyme Inhibition
Research indicates that DCIP acts as an inhibitor of cytochrome P450 enzymes (CYP1A2 and CYP2C9), which are crucial for drug metabolism. This property suggests potential applications in pharmacology for modulating drug interactions and enhancing therapeutic efficacy.
Antimicrobial Properties
DCIP has shown promise in antimicrobial applications due to its ability to interact with biological systems. Studies have highlighted its effectiveness against various pathogens, indicating its potential as a disinfectant or preservative in pharmaceuticals.
Toxicological Assessments
A study evaluated the larvicidal activity of DCIP against Aedes aegypti larvae, revealing its potential as an environmentally friendly insecticide. The compound exhibited significant toxicity levels, making it a candidate for mosquito control strategies in dengue prevention efforts .
Intermediate in Organic Synthesis
DCIP serves as an intermediate in the production of more complex organic compounds, particularly in synthesizing halogenated phenols used in pharmaceuticals and agrochemicals.
Analytical Chemistry
The compound can be analyzed using high-performance liquid chromatography (HPLC) techniques. For instance, it can be separated on Newcrom R1 HPLC columns under specific mobile phase conditions (acetonitrile-water-phosphoric acid) . This method is essential for purity assessments and impurity isolation in preparative separations.
Case Studies
Propriétés
Numéro CAS |
7587-15-7 |
|---|---|
Formule moléculaire |
C6H3Cl2IO |
Poids moléculaire |
288.89 g/mol |
Nom IUPAC |
2,5-dichloro-4-iodophenol |
InChI |
InChI=1S/C6H3Cl2IO/c7-3-2-6(10)4(8)1-5(3)9/h1-2,10H |
Clé InChI |
IAGXZGAELVSNRQ-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1Cl)I)Cl)O |
SMILES canonique |
C1=C(C(=CC(=C1Cl)I)Cl)O |
Key on ui other cas no. |
7587-15-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















